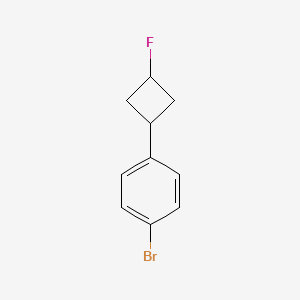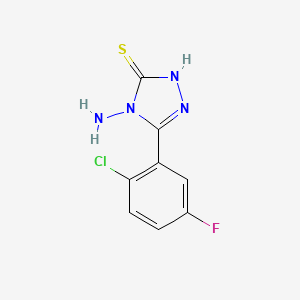
8-Fluoro-1-methylisoquinoline
説明
Molecular Structure Analysis
The molecular formula of 8-Fluoro-1-methylisoquinoline is C10H8FN . The InChI code is 1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 . The molecular weight is 161.18 g/mol .Physical And Chemical Properties Analysis
8-Fluoro-1-methylisoquinoline is a yellow solid at room temperature. It has a melting point of 69-71°C and a boiling point of 227-229°C. The compound is poorly soluble in water but readily soluble in organic solvents such as ethanol, chloroform, and methylene chloride.科学的研究の応用
Synthesis and Derivative Formation
8-Fluoro-1-methylisoquinoline serves as a key intermediate in various chemical transformations. A notable application is in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which can be used to create 8-amino-3,4-dihydroisoquinolines. These compounds are starting points for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, 8-fluoro-3,4-dihydroisoquinoline can be reduced and alkylated to produce 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have potential as building blocks in the development of central nervous system drug candidates (Hargitai et al., 2018).
Pharmacological Research
8-Fluoro-1-methylisoquinoline-related compounds are also explored in pharmacological research. For example, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a similar isoquinoline compound, has been shown to reverse the reduction in self-care behavior induced by maternal separation stress in rats. This effect is achieved by modulating glutamatergic and GABAergic systems, demonstrating the compound's potential in addressing stress-related behaviors (Pesarico et al., 2017).
Chemical Stability and Photostability Studies
Fluoroquinolone derivatives, which include 8-fluoro-1-methylisoquinoline structures, have been studied for their photostability and biological activity. Introduction of substituents at the 8 position of quinolones, such as fluorine, can influence their stability and antibacterial activities under UV irradiation. This research is crucial for understanding the behavior of these compounds under different environmental conditions (Matsumoto et al., 1992).
Antibacterial Agent Development
8-Fluoro-1-methylisoquinoline derivatives are also being explored for their potential as antibacterial agents. Structural modifications in these compounds can result in potent antibacterial activities against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus. This exploration includes understanding how different substitutions at various positions of the quinoline nucleus affect antibacterial activity (Al-Hiari et al., 2007).
Safety and Hazards
The safety information for 8-Fluoro-1-methylisoquinoline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
This compound is a type of isoquinoline, which is a structural isomer of quinoline and is widely found in naturally occurring alkaloids . Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .
Mode of Action
It is known that isoquinolines can interact with various biological targets, leading to changes in cellular processes . The introduction of a fluorine atom often causes unique bioactivities .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
It is known that fluoroquinolones, a class of compounds related to 8-fluoro-1-methylisoquinoline, have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
It is known that fluorinated isoquinolines, which include 8-fluoro-1-methylisoquinoline, have unique characteristics such as biological activities and light-emitting properties .
Action Environment
It is known that the environment can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
8-fluoro-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHPTBMAGTLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



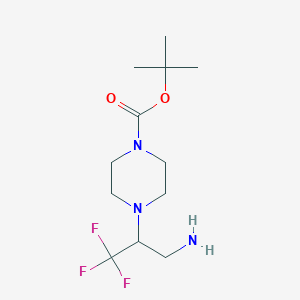
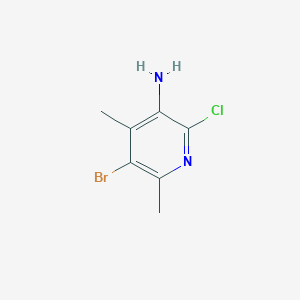

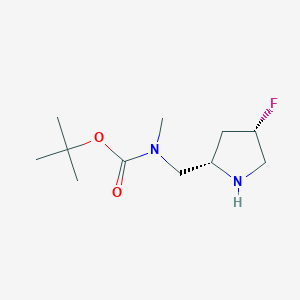
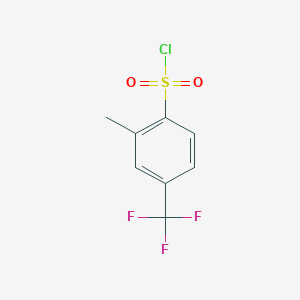
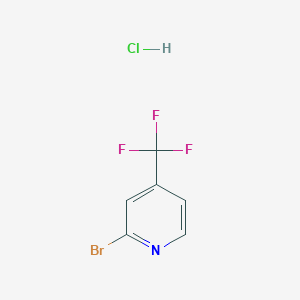

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

